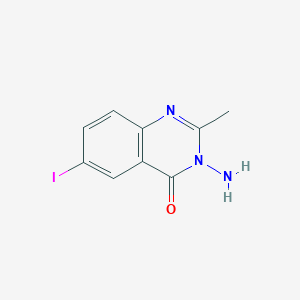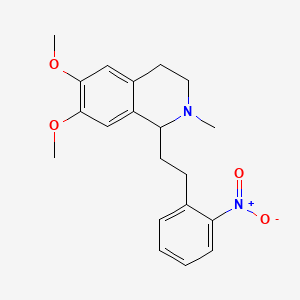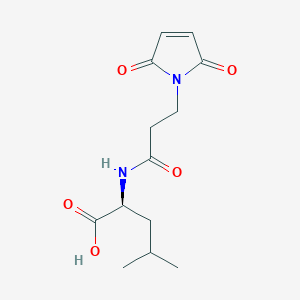
(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the amide group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a model compound for understanding enzyme-substrate interactions and protein-ligand binding.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid
- ®-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid
- N-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups The (S)-configuration imparts distinct biological and chemical properties compared to its ®-enantiomer
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H18N2O5/c1-8(2)7-9(13(19)20)14-10(16)5-6-15-11(17)3-4-12(15)18/h3-4,8-9H,5-7H2,1-2H3,(H,14,16)(H,19,20)/t9-/m0/s1 |
InChI Key |
FLPBNTWGHZXJDC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
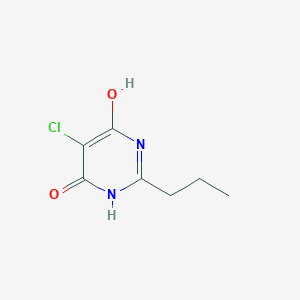
![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
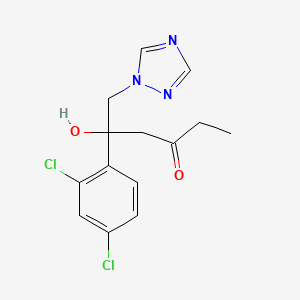
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)
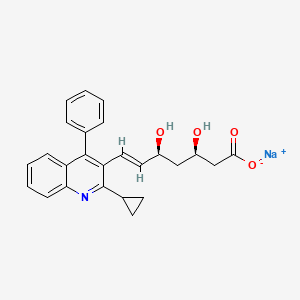

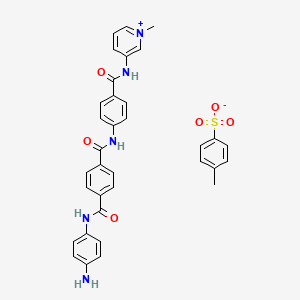
![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)
